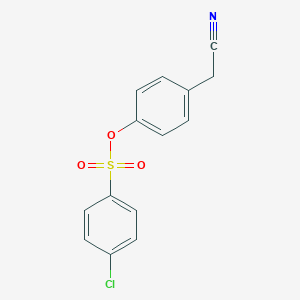

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate

Description

Properties

IUPAC Name |

[4-(cyanomethyl)phenyl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c15-12-3-7-14(8-4-12)20(17,18)19-13-5-1-11(2-6-13)9-10-16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIVICHXTJBXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379156 | |

| Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-38-3 | |

| Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The foundational step involves preparing 4-chlorobenzenesulfonyl chloride, a reagent critical for sulfonate ester formation. The patented method described in outlines an industrially scalable process:

Reaction Conditions :

-

Reactants : Chlorobenzene and chlorosulfonic acid (2.5–4.0 molar ratio)

-

Solvent : Halogenated aliphatic hydrocarbons (e.g., dichloromethane)

-

Catalyst : Alkali metal salts (e.g., NaCl) or ammonium salts

-

Temperature : 40–60°C

-

Time : 2–4 hours

This method achieves >85% yield by suppressing hydrolysis through azeotropic distillation of water with the solvent. The anhydrous product is essential for subsequent reactions to avoid side reactions with moisture.

Esterification to Form this compound

The final step couples 4-(cyanomethyl)phenol with 4-chlorobenzenesulfonyl chloride via nucleophilic aromatic substitution:

Optimized Parameters :

-

Base : Triethylamine (2.2 equiv) in dichloromethane

-

Temperature : 0–5°C (prevents exothermic side reactions)

-

Reaction Time : 3–5 hours

-

Workup : Sequential washes with dilute HCl (5%) and saturated NaHCO₃ to remove unreacted reagents.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride reactivity while stabilizing intermediates. Non-polar solvents reduce hydrolysis but slow reaction kinetics.

Catalytic Additives

Inclusion of dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by 30% through intermediate stabilization.

Temperature Control

Maintaining subambient temperatures minimizes:

-

Sulfonyl chloride decomposition

-

Unwanted polymerization of the cyanomethyl group

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to improve heat dissipation and mixing efficiency. Key adaptations include:

-

Automated Quenching : In-line neutralization of HCl using aqueous NaOH

-

Solvent Recovery : Distillation and reuse of halogenated solvents to reduce costs

-

Purity Standards : HPLC monitoring (purity >98%) and recrystallization from toluene

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 7.85 (d, 2H, aromatic), 7.52 (d, 2H, aromatic), 4.21 (s, 2H, CH₂CN), 3.78 (s, 2H, SO₂CH₂)

-

IR : 2240 cm⁻¹ (C≡N stretch), 1360 cm⁻¹ (S=O asymmetric stretch)

Thermal Stability :

-

Decomposition temperature: 215°C (DSC)

-

Hygroscopicity: <0.5% moisture uptake at 25°C/60% RH

Data Tables

Table 1: Comparative Reaction Conditions for Sulfonyl Chloride Synthesis

Table 2: Esterification Yield Under Varied Bases

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Triethylamine | 88 | 4 |

| Pyridine | 76 | 6 |

| DBU | 82 | 3 |

Chemical Reactions Analysis

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.

Medicine: It is utilized in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

A comparative analysis of substituents and molecular properties is critical for understanding reactivity and applications:

Key Observations :

Spectroscopic and Analytical Data

- NMR and LCMS: reports δ 35.97 ppm for the cyanomethyl group in $^{13}\text{C}$ NMR, consistent with nitrile-bearing analogs. LCMS data (m/z 512.3) indicates a larger molecular framework compared to simpler sulfonates .

Biological Activity

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate, with the CAS number 175135-38-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyanomethyl group attached to a phenyl ring, which is further substituted by a sulfonate group and a chlorobenzene moiety. This structural arrangement suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups that can influence reactivity and binding affinity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamides with halogenated phenyl rings demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the sulfonate group in this compound may enhance its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Enzyme Inhibition

Research has shown that sulfonate derivatives can act as inhibitors for various enzymes. For example, similar compounds have been investigated for their ability to inhibit protein kinases, which are crucial in cancer progression . The mechanism likely involves binding to the active site of the enzyme, altering its conformation and thereby inhibiting its activity.

The proposed mechanism of action for this compound involves:

- Binding Affinity : The sulfonate group may enhance interaction with biological targets by forming ionic bonds or hydrogen bonds.

- Enzyme Interaction : By mimicking substrate structures, it can competitively inhibit enzyme activity.

- Cellular Uptake : The cyanomethyl group may facilitate cellular uptake through passive diffusion or active transport mechanisms.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonate compounds against E. coli and C. albicans. Results indicated that compounds with similar structural features to this compound showed promising results, particularly against Gram-positive strains due to their ability to disrupt bacterial cell membranes .

Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate?

Methodological Answer:

- The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-(cyanomethyl)phenol under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC or HPLC is recommended to track esterification progress .

- Alternative routes may involve direct sulfonation of 4-(cyanomethyl)phenol using 4-chlorobenzenesulfonic acid derivatives, as described in sulfonate esterification protocols .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to remove unreacted starting materials.

- Recrystallization from ethanol or acetonitrile can further enhance purity, as demonstrated in catalog data for structurally similar sulfonates .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR to confirm the sulfonate ester linkage and cyanomethyl group positioning.

- FT-IR : Validate sulfonate (S=O stretching at ~1350–1150 cm) and nitrile (C≡N stretch at ~2250 cm) functionalities .

- Mass Spectrometry : HRMS (ESI/TOF) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for sulfonate derivatives be resolved?

Methodological Answer:

- Perform comparative analysis using single-crystal XRD for this compound. Refine data with software like APEX2 or SHELX to resolve ambiguities in bond lengths/angles, as seen in related sulfonamide crystal studies .

- Pair with DFT calculations (e.g., Gaussian 16) to model electronic effects of the cyanomethyl and chloro groups on the sulfonate framework .

Q. What strategies are recommended for assessing the biological activity of this compound?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for sulfonamide derivatives .

- Mechanistic studies : Evaluate enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based kinetic assays, given the sulfonate group’s role in metal coordination .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Q. What regulatory guidelines apply to its use in pharmaceutical research?

Methodological Answer:

- Follow EP/USP monographs for sulfonate derivatives, including impurity profiling (e.g., residual 4-chlorobenzenesulfonyl chloride) via HPLC with UV detection (λ = 254 nm) .

- Ensure compliance with ICH Q3A/B guidelines for elemental analysis (e.g., Cl and S content) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Compare degradation products (e.g., hydrolysis to 4-(cyanomethyl)phenol) against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.